7-Methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one
Description
7-Methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one is a fused bicyclic heterocyclic compound featuring a pyrazole ring fused with a 1,2,3-triazine moiety. This structure is part of a broader class of energetic and pharmaceutical intermediates, where substituents at the 7-position (e.g., nitro, methyl, halogen, or ethynyl groups) significantly influence physicochemical properties. These analogs highlight the versatility of the pyrazolo-triazinone scaffold in materials science and medicinal chemistry.
Properties
CAS No. |
28668-12-4 |
|---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
7-methyl-3,6-dihydropyrazolo[4,3-d]triazin-4-one |
InChI |
InChI=1S/C5H5N5O/c1-2-3-4(7-6-2)5(11)9-10-8-3/h1H3,(H,6,7)(H,8,9,11) |
InChI Key |
REGWTGRETVSHPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=O)NN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with formamide, followed by cyclization to form the triazine ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 7-Methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one exhibit various biological activities:
- Anticancer Properties : Pyrazolo derivatives have shown promise as anticancer agents. For instance, related compounds have been evaluated for their anti-proliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. These studies suggest that modifications in the pyrazolo structure can enhance efficacy against specific cancer types .
- Inhibition of Enzymatic Activity : The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, derivatives of pyrazolo compounds have been investigated for their inhibitory effects on Aldehyde Dehydrogenase 1A (ALDH1A), which is relevant in cancer metabolism .
- Neuroprotective Effects : Some studies suggest that pyrazolo derivatives may possess neuroprotective properties, making them candidates for research into treatments for neurodegenerative diseases.
Pharmaceutical Applications
The unique structure of this compound provides a platform for drug development in several areas:
- Drug Delivery Systems : Research into biodegradable polymers has highlighted the potential for incorporating this compound into drug delivery systems to achieve controlled release profiles. The combination of pyrazolo compounds with polymers like polyvinyl alcohol can enhance the stability and bioavailability of therapeutic agents .
- Development of New Therapeutics : The ongoing search for novel therapeutics targeting specific pathways in cancer and metabolic diseases positions this compound as a candidate for further investigation in drug discovery programs.
Case Study 1: Anticancer Activity
A study published in the Royal Society of Chemistry evaluated new pyrazolo derivatives against breast cancer cell lines. The findings indicated that certain modifications to the pyrazolo structure significantly increased cytotoxicity against MCF-7 cells compared to standard treatments .
Case Study 2: Enzyme Inhibition
Research on ALDH inhibitors demonstrated that specific pyrazolo derivatives could effectively inhibit ALDH1A activity in vitro. This inhibition was correlated with reduced tumor growth in preclinical models of ovarian cancer .
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Anticancer Properties | Inhibition of cell proliferation in cancer cells | Enhanced activity against MCF-7 and HepG2 cells |
| Enzyme Inhibition | Targeting metabolic enzymes like ALDH1A | Significant inhibition observed in vitro |
| Drug Delivery Systems | Utilization in controlled release formulations | Improved stability and bioavailability noted |
| Neuroprotective Effects | Potential benefits in neurodegenerative diseases | Evidence of protective effects in preliminary studies |
Mechanism of Action
The mechanism by which 7-Methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Comparative Data for NPTO and Related Energetic Compounds
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Decomposition Temp. (°C) |
|---|---|---|---|---|
| NPTO | 1.79 | 8296 | 27.33 | 173.33 |
| DNPP | 1.81 | 8330 | 27.85 | 175.00 |
| ANPP | 1.77 | 8150 | 26.90 | 170.50 |
Key Observations :
- NPTO exhibits comparable detonation performance to DNPP (1,4-dihydro-3,6-dinitropyrazolo[4,3-c]pyrazole) and ANPP (3-amino-6-nitropyrazolo[4,3-c]pyrazole), making it suitable for insensitive explosives .
- Electrostatic Potential (ESP) Analysis: NPTO shows charge density distribution similar to DNPP, with nitro groups contributing to high reactivity and stability .
Table 2: Substitution Effects on Pyrazolo-Triazinone Derivatives
Biological Activity
7-Methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (CAS Number: 28668-12-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[4,3-d]triazine family and exhibits a range of pharmacological properties that may be beneficial in various therapeutic contexts.
- Molecular Formula : C5H6N6O
- Molecular Weight : 166.14 g/mol
- Density : 2.1 g/cm³
- Boiling Point : 278.7 °C
- Flash Point : 122.4 °C
These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for further biological evaluations.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of compounds related to the pyrazolo[4,3-d]triazine scaffold. For instance, research on similar derivatives has shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 3b | MCF-7 | <50 | Induces apoptosis via caspase activation |
| 3b | MDA-MB-231 | <50 | Triggers autophagy and inhibits NF-κB |
In a study focused on pyrazolo[4,3-e][1,2,4]triazine derivatives, compounds demonstrated stronger cytotoxic activity than cisplatin against breast cancer cell lines MCF-7 and MDA-MB-231. The mechanism involved increased apoptosis through caspase activation and modulation of key signaling pathways like NF-κB and p53 .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression:
- Apoptosis Induction : Activation of caspases (caspase 9, 8, and 3/7) leading to programmed cell death.
- Autophagy Activation : Increased formation of autophagosomes and expression of beclin-1.
- Inhibition of NF-κB : Suppression of NF-κB signaling pathway which is crucial for cancer cell survival.
Anti-inflammatory Activity
In addition to its anticancer potential, derivatives of this compound have been investigated for anti-inflammatory properties. Studies have shown that similar triazine derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazolo[4,3-d]triazines for their anti-cancer activity:
- Study Design : Various derivatives were synthesized and tested against human tumor cell lines.
- Results : Several compounds showed IC50 values in the nanomolar range against breast cancer cells (MCF-7), indicating potent anti-proliferative effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
